3,5-Dichloro-2-methoxybenzamidine
Description
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,5-dichloro-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H3,11,12) |
InChI Key |
AJPLQLVFMORUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Dichloro-2-methoxybenzamidine with compounds sharing key structural motifs, such as dichloro-substituted aromatic rings, methoxy groups, or amidine-related functionalities. Data are derived from synthesis protocols, spectroscopic properties, and functional group interactions documented in the evidence.
Key Observations
Substituent Effects on Reactivity and Yield
- The dichlorobenzyl group in compound 11 (47% yield) demonstrates moderate reactivity in nucleophilic substitution reactions, likely due to electron-withdrawing Cl atoms enhancing electrophilicity .
- Higher yields (68%) in thiazolo-pyrimidine derivatives (e.g., 11b ) may arise from stabilized intermediates in cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes .
Spectroscopic and Physical Properties Methoxy and chloro groups influence solubility: Compounds with polar groups (e.g., 11b) are often crystallized from DMF/water mixtures, suggesting moderate polarity . Melting points correlate with molecular symmetry and intermolecular forces. For example, 11b (213–215°C) has a lower melting point than 11a (243–246°C), likely due to reduced crystallinity from the cyano group .
This contrasts with benzimidazole derivatives (e.g., 11), where NH groups participate in hydrogen bonding but lack the amidine’s basicity . Dichloro-substituted compounds like procymidone exhibit pesticidal activity, suggesting that 3,5-Dichloro-2-methoxybenzamidine could have agrochemical applications if functionalized appropriately .
Table 2: Spectroscopic Data Comparison
Research Implications and Gaps
- Biological Activity : Structural analogs like procymidone and vinclozolin () suggest dichloro-aromatic compounds may target fungal enzymes, warranting exploration of the target compound’s bioactivity .
- Spectroscopic Characterization : Future work should prioritize obtaining NMR and IR data for the target compound to validate its structure and compare with existing analogs.
Preparation Methods
Synthesis of 3,5-Dichloro-2-methoxybenzonitrile
Starting with 2-methoxybenzoic acid, chlorination is achieved using trichloroisocyanuric acid (TCICA) under acidic conditions. TCICA’s high reactivity enables selective dichlorination at the 3- and 5-positions due to the methoxy group’s ortho/para-directing effects. Subsequent conversion to the nitrile involves:
-
Acid chloride formation : Treatment with thionyl chloride () at reflux.
-
Ammonolysis : Reaction with aqueous ammonia to yield 3,5-dichloro-2-methoxybenzamide.
-
Dehydration : Using phosphorus oxychloride () to produce the nitrile.
Key conditions :
Pinner Reaction to Amidine
The nitrile is treated with anhydrous methanol saturated with hydrogen chloride () to form the imino ether intermediate. Subsequent ammonolysis at 0–5°C yields the target amidine:
Optimization :
-
Methanol acts as both solvent and nucleophile.
-
Ammonia gas bubbled through the solution ensures complete conversion.
Chlorination Strategies Using Trichloroisocyanuric Acid
Regioselective dichlorination poses a significant challenge. TCICA, a cost-effective and eco-friendly chlorinating agent, outperforms traditional or in selectivity and safety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methoxybenzamidine in academic laboratories?
- Methodology : Begin with 4-amino-5-chloro-2-methoxybenzoic acid derivatives as precursors, employing coupling reactions with appropriate amines under controlled conditions. For example, use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF to activate the carboxylic acid group, followed by nucleophilic substitution with amidine precursors. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts. Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How should researchers characterize 3,5-Dichloro-2-methoxybenzamidine to confirm structural integrity?
- Analytical Workflow :
NMR Spectroscopy : Record - and -NMR spectra in deuterated DMSO to verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 7.0–8.0 ppm range).
Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine atoms.
Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.3%).
- Validation : Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data discrepancies in 3,5-Dichloro-2-methoxybenzamidine derivatives be resolved?
- Refinement Strategies :
- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Apply restraints for disordered regions (e.g., methoxy groups) and validate with R-factor convergence (<5% difference between and ) .
- Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···Cl hydrogen bonds) that may influence packing .
- Troubleshooting : If residual electron density peaks persist, re-examine data collection parameters (e.g., crystal decay, absorption corrections).
Q. What mechanistic insights can be gained from studying the biological activity of 3,5-Dichloro-2-methoxybenzamidine?
- Pharmacological Profiling :
- Receptor Binding Assays : Conduct competitive radioligand displacement studies (e.g., -spiperone for dopamine D2 receptors) to determine IC values. Use HEK-293 cells transfected with human receptors for specificity .
- Structure-Activity Relationships (SAR) : Modify the methoxy and chloro substituents systematically to assess steric/electronic effects on binding affinity. Correlate results with molecular docking simulations (e.g., AutoDock Vina) .
- Data Interpretation : Address contradictions (e.g., high in vitro affinity vs. low in vivo efficacy) by evaluating pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
